molecular formula C21H25N5O4 B11453083 4-amino-N-[2-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11453083
M. Wt: 411.5 g/mol
InChI Key: URSYAPXKUFIEBC-UHFFFAOYSA-N
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Description

4-amino-N-[2-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a unique structure combining an oxadiazole ring, a carboxamide group, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

    Attachment of Aromatic and Aliphatic Substituents: These steps may involve various coupling reactions, such as Suzuki or Stille couplings, to introduce the aromatic groups, followed by alkylation or acylation reactions to attach the aliphatic substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or reduce nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound, such as hydroxylated, aminated, or alkylated products.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[2-(benzylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide
  • 4-amino-N-[2-(phenethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Uniqueness

The unique combination of the oxadiazole ring, carboxamide group, and specific aromatic and aliphatic substituents in 4-amino-N-[2-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide distinguishes it from similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

Properties

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

IUPAC Name

4-amino-N-[2-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C21H25N5O4/c1-14-4-3-5-16(10-14)13-29-17-7-6-15(11-18(17)28-2)12-23-8-9-24-21(27)19-20(22)26-30-25-19/h3-7,10-11,23H,8-9,12-13H2,1-2H3,(H2,22,26)(H,24,27)

InChI Key

URSYAPXKUFIEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)CNCCNC(=O)C3=NON=C3N)OC

Origin of Product

United States

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